3-(2-bromophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea
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Overview
Description
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-piperidin-1-yl-oxazole-4-carbonitrile typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine moiety: This step involves the reaction of the oxazole intermediate with piperidine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-piperidin-1-yl-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-5-piperidin-1-yl-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-5-piperidin-1-yl-oxazole-4-carbonitrile
- 2-(4-bromophenyl)-5-piperidin-1-yl-oxazole-4-carbonitrile
- 2-(4-fluorophenyl)-5-piperidin-1-yl-oxazole-4-carbonitrile
Uniqueness
2-(4-chlorophenyl)-5-piperidin-1-yl-oxazole-4-carbonitrile is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of the chlorophenyl group and the piperidin-1-yl-oxazole moiety makes it a valuable compound for various applications .
Properties
Molecular Formula |
C19H21BrN2O3 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea |
InChI |
InChI=1S/C19H21BrN2O3/c1-19(2)24-12-16(17(25-19)13-8-4-3-5-9-13)22-18(23)21-15-11-7-6-10-14(15)20/h3-11,16-17H,12H2,1-2H3,(H2,21,22,23)/t16-,17-/m0/s1 |
InChI Key |
ZVELNGXIEZFZIB-IRXDYDNUSA-N |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3Br)C |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3Br)C |
Origin of Product |
United States |
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